4-[6-(METHOXYCARBONYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID
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Overview
Description
4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid is a heterocyclic compound that features a triazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression in cancer cells . The compound may also induce apoptosis in cancer cells by altering cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, used as a scaffold for developing CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar in structure and used for similar applications in medicinal chemistry.
Uniqueness
4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl and benzoic acid moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
4-(6-methoxycarbonyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-8-11(14(22)23-2)12(19-15(18-8)16-7-17-19)9-3-5-10(6-4-9)13(20)21/h3-7,12H,1-2H3,(H,20,21)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZALUCGSTRXUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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